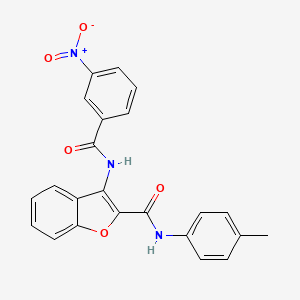

3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide, also known as NBDA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to have several interesting properties that make it a promising candidate for various applications.

Scientific Research Applications

Biological Applications

- Poly(ADP-Ribose) Polymerase Inhibition : Benzamide derivatives, including those with nitro substituents, have been explored for their inhibitory effects on poly(ADP-ribose) polymerase. These compounds enhance unscheduled DNA synthesis after UV irradiation in human lymphocytes, suggesting potential applications in studying DNA repair mechanisms (Miwa et al., 1981).

Chemical Synthesis and Catalysis

- Corrosion Inhibition : N-Phenyl-benzamide derivatives have been shown to significantly inhibit the acidic corrosion of mild steel. The presence of nitro (NO2) substituents affects the inhibition behavior, providing insights into the design of more efficient corrosion inhibitors for industrial applications (Mishra et al., 2018).

- Platinum-Catalyzed Reactions : Benzamide compounds have been used in platinum-catalyzed intermolecular hydroamination of unactivated olefins. This research highlights the role of benzamide derivatives in facilitating novel organic transformations, potentially leading to the development of new synthetic pathways (Wang and Widenhoefer, 2004).

Materials Science

- Photocatalytic Degradation : Studies on benzamide derivatives as supports for titanium dioxide loading have demonstrated enhanced rates of mineralization for certain compounds, suggesting applications in environmental remediation and the development of more efficient photocatalytic materials (Torimoto et al., 1996).

properties

IUPAC Name |

N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O5/c1-14-9-11-16(12-10-14)24-23(28)21-20(18-7-2-3-8-19(18)31-21)25-22(27)15-5-4-6-17(13-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEOKNKITDPYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)

![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2980420.png)

![1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2980421.png)

![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2980428.png)